molecular formula C20H26N2OS B2466319 N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide CAS No. 869070-22-4

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2466319
CAS No.: 869070-22-4
M. Wt: 342.5
InChI Key: HRYLEXJEMFRJPD-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide is a complex organic compound featuring a thiazole ring, a cyclohexane carboxamide group, and a methyl-substituted phenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-14-7-6-10-17(13-14)20-22-15(2)18(24-20)11-12-21-19(23)16-8-4-3-5-9-16/h6-7,10,13,16H,3-5,8-9,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYLEXJEMFRJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . The compound’s anti-inflammatory effects could be due to its ability to modulate inflammatory mediators and pathways .

Comparison with Similar Compounds

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide can be compared with other thiazole derivatives such as:

Biological Activity

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of the Compound

This compound features a thiazole ring, a cyclohexane carboxamide group, and a methyl-substituted phenyl group. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.

Target Interaction
The compound interacts with various biological targets through multiple mechanisms. Thiazole derivatives can modulate cellular processes by influencing enzyme activity and receptor interactions. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

Biochemical Pathways
this compound has been shown to activate or inhibit several biochemical pathways. It can stimulate or block receptors involved in inflammation and cancer cell proliferation, leading to significant therapeutic effects.

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it is slightly soluble in water but more soluble in organic solvents such as alcohol and ether. This solubility profile affects its absorption and distribution within biological systems.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antifungal Properties

This compound also shows promise as an antifungal agent. Its efficacy against fungal pathogens has been explored in several studies, revealing its potential role in treating fungal infections.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit COX enzymes and other inflammatory mediators. This action suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Research has indicated that this thiazole derivative possesses cytotoxic effects against various cancer cell lines. Its mechanism may involve the modulation of cell signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial activity of this compound against common bacterial pathogens. The results showed a significant reduction in bacterial growth at varying concentrations, indicating its potential as a therapeutic agent.
  • Anti-inflammatory Research
    In an experimental model of inflammation, the compound was administered to assess its effects on inflammatory markers. The results demonstrated a marked decrease in pro-inflammatory cytokines, supporting its use in inflammatory conditions.
  • Antitumor Assessment
    The compound's effect on cancer cell lines was investigated through cell viability assays. The findings revealed that it inhibited cell proliferation effectively, suggesting its potential as an anticancer drug candidate.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
2,4-disubstituted thiazolesBroad-spectrum antimicrobialInhibition of bacterial enzymes
Thiazole-based sulfonamidesAntimicrobialTargeting bacterial folate synthesis
Thiazole-containing heterocyclesAnticancerModulation of apoptosis pathways

This compound stands out due to its unique substitution pattern and the combination of functional groups that confer distinct biological activities compared to other thiazole derivatives.

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